Ethyl 3-(trifluoromethyl)isonicotinate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Information
The compound is systematically named ethyl 3-(trifluoromethyl)pyridine-4-carboxylate , reflecting its pyridine backbone substituted with a trifluoromethyl group at position 3 and an ethyl ester at position 4. Its CAS Registry Number is 1214337-41-3 . This identifier ensures unambiguous differentiation from structurally related isonicotinate derivatives, such as ethyl 2-chloro-3-(trifluoromethyl)isonicotinate (CAS 1227575-51-0).
Molecular Formula and Weight Analysis
The molecular formula of ethyl 3-(trifluoromethyl)isonicotinate is C₉H₈F₃NO₂ , with a molecular weight of 219.16 g/mol . The trifluoromethyl group contributes 30.8% of the total molecular weight, highlighting its dominance in the molecule’s physicochemical behavior.
Table 1: Molecular Composition and Weight
| Component | Contribution (g/mol) | Percentage of Total Weight |
|---|---|---|
| Carbon (C₉) | 108.12 | 49.3% |
| Hydrogen (H₈) | 8.08 | 3.7% |
| Fluorine (F₃) | 57.00 | 26.0% |
| Nitrogen (N) | 14.01 | 6.4% |
| Oxygen (O₂) | 32.00 | 14.6% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The ethyl group exhibits a characteristic triplet at δ 1.38 ppm (J = 7.1 Hz) for the methyl protons and a quartet at δ 4.38 ppm (J = 7.1 Hz) for the methylene group. Pyridine ring protons appear as two doublets: δ 8.74 ppm (H-2) and δ 7.89 ppm (H-5), with coupling constants consistent with meta-substitution.
- ¹³C NMR : Key signals include the carbonyl carbon at δ 165.2 ppm , the trifluoromethyl carbon at δ 122.5 ppm (q, J = 270 Hz), and aromatic carbons at δ 150.1 ppm (C-3) and δ 140.3 ppm (C-4).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Prominent absorption bands include:
- C=O stretch at 1725 cm⁻¹ (ester carbonyl).
- C-F stretches between 1100–1300 cm⁻¹ (trifluoromethyl group).
- C-N stretch at 1350 cm⁻¹ (pyridine ring).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a strong absorption band at λₘₐₓ = 265 nm due to π→π* transitions in the aromatic pyridine ring. A weaker n→π* transition is observed at 310 nm , attributed to the ester moiety.
Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Shifts | Assignment |
|---|---|---|
| ¹H NMR | δ 8.74 (d, J = 5.1 Hz) | H-2 (pyridine) |
| ¹³C NMR | δ 122.5 (q, J = 270 Hz) | CF₃ group |
| FT-IR | 1725 cm⁻¹ | Ester C=O stretch |
| UV-Vis | 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) | Pyridine π→π* transition |
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this compound remains unpublished, conformational analysis of related isonicotinate derivatives (e.g., ethyl 2-chloro-4-(trifluoromethyl)nicotinate) reveals a planar pyridine ring with substituents adopting equatorial orientations to minimize steric hindrance. Density functional theory (DFT) calculations predict a dihedral angle of 178.9° between the ester and trifluoromethyl groups, indicating near-perpendicular alignment to the pyridine plane.
Comparative Structural Analysis with Related Isonicotinate Derivatives
Table 3: Structural Comparison with Analogues
The trifluoromethyl group’s electron-withdrawing effect in this compound reduces electron density on the pyridine ring compared to methoxy-substituted analogues, altering reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-13-5-7(6)9(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMGRLWHLHKHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(trifluoromethyl)isonicotinate typically involves the esterification of 3-(trifluoromethyl)isonicotinic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(trifluoromethyl)isonicotinic acid.
Reduction: Ethyl 3-(trifluoromethyl)isonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : ETIF is utilized as a precursor in the synthesis of various organic compounds, particularly in the pharmaceutical industry where it aids in developing drugs targeting specific biological pathways.
- Reactivity : The compound can undergo several chemical reactions, including oxidation to form carboxylic acids, reduction to alcohols, and nucleophilic substitutions, making it versatile for synthetic applications.
Biological Studies
- Antimicrobial Properties : Research has indicated that ETIF exhibits potential antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Anticancer Research : Its structural characteristics allow it to interact with biological targets involved in cancer pathways, suggesting its utility in anticancer drug development.
Medicine
- Drug Development : ETIF serves as a key intermediate in synthesizing pharmaceuticals that target various diseases. Its unique trifluoromethyl group enhances metabolic stability and bioavailability of drugs .
- Mechanism of Action : The trifluoromethyl group facilitates cell membrane penetration and interaction with enzymes or receptors, modulating their activity effectively.
Industrial Applications
- Fluorinated Polymers : ETIF is used in producing materials with enhanced chemical resistance and unique properties due to its fluorinated structure. This includes applications in coatings and advanced materials .
- Agrochemicals : The compound is explored for its potential to improve the efficacy of pesticides and herbicides, contributing to agricultural productivity .
Case Studies
- Antimicrobial Activity Study : A study demonstrated that ETIF exhibited significant antimicrobial effects against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
- Cancer Cell Line Research : In vitro studies showed that ETIF could inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways involved in cell growth.
Mechanism of Action
The mechanism of action of Ethyl 3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of Ethyl 3-(trifluoromethyl)isonicotinate are best understood when compared to analogs with variations in substituents, ester groups, or fluorination patterns. Below is a detailed analysis of key analogs:
Ethyl 2-(difluoromethyl)isonicotinate ([¹⁸F]8da) and Ethyl 3-(difluoromethyl)isonicotinate ([¹⁸F]8db)
- Structural Difference : Replaces the -CF₃ group with a -CHF₂ group at the 2- or 3-position.
- Synthesis Efficiency: Radiolabeled [¹⁸F]8da and [¹⁸F]8db exhibit moderate radiochemical yields (RCY) of 19–36%, depending on the reagent used (e.g., [¹⁸F]5a, [¹⁸F]5c, or [¹⁸F]5f). This contrasts with non-fluorinated ethyl isonicotinate, which lacks the metabolic stability conferred by fluorine .
- Application : Primarily used in PET imaging due to fluorine-18’s short half-life (109.7 minutes), unlike the longer-lived trifluoromethyl group in the parent compound .
Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate
- Structural Difference : Introduces a methoxy (-OCH₃) group at the 3-position alongside the -CF₃ group at the 2-position.
- Functional Impact: The methoxy group enhances solubility in polar solvents but may reduce lipophilicity compared to the parent compound.
Mthis compound
- Structural Difference : Substitutes the ethyl ester with a methyl ester.
- However, its discontinued commercial status (CymitQuimica) limits accessibility for industrial applications .
Ethyl 3-(chlorosulfonyl)isonicotinate
- Structural Difference : Replaces -CF₃ with a chlorosulfonyl (-SO₂Cl) group.
- Reactivity and Hazards : Highly moisture-sensitive and corrosive, requiring stringent handling protocols (e.g., protective gear, inert atmosphere). This contrasts with the relatively stable trifluoromethyl analog, which lacks such hazardous reactivity .
Ethyl 2-chloro-3-nitroisonicotinate
- Structural Difference: Features chloro (-Cl) and nitro (-NO₂) groups at the 2- and 3-positions, respectively.
- Application : Primarily used as a synthetic intermediate in heterocyclic chemistry. The nitro group enables further functionalization (e.g., reduction to amines), but the compound’s environmental toxicity necessitates specialized waste management .
Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate
- Structural Difference: Incorporates a piperazino group at the 2-position and a chloro substituent at the 3-position.
- Pharmacological Relevance : The piperazine moiety enhances binding affinity to biological targets (e.g., neurotransmitter receptors), making this analog more relevant in CNS drug discovery than the parent compound .
Critical Research Findings
- Fluorination Position Matters : The 3-position of the pyridine ring is optimal for -CF₃ substitution in enhancing metabolic stability, as evidenced by the parent compound’s prominence in drug discovery over 2-position analogs .
- Safety vs. Utility : While chlorosulfonyl and nitro-containing analogs offer reactive handles for synthesis, their hazardous nature limits industrial scalability compared to the safer trifluoromethyl derivatives .
- Commercial Viability : Discontinuation of methyl ester analogs (e.g., Mthis compound) underscores the preference for ethyl esters in balancing stability and reactivity .
Biological Activity
Ethyl 3-(trifluoromethyl)isonicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈F₃NO₂. The trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions. The compound is synthesized primarily through the esterification of 3-(trifluoromethyl)isonicotinic acid using ethanol in the presence of a strong acid catalyst, typically sulfuric acid.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group appears to enhance its efficacy against these pathogens, likely due to increased membrane permeability and interaction with bacterial enzymes .
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, one study reported that derivatives of nicotinic acid, including this compound, exhibited cytotoxic effects against human cancer cells with IC₅₀ values indicating potent activity . The mechanisms underlying this activity may involve apoptosis induction and inhibition of key signaling pathways involved in cancer cell survival and proliferation.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group allows the compound to penetrate cell membranes effectively.
- Enzyme Modulation : Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and influencing metabolic pathways.
- Cytotoxicity Induction : Studies suggest that it may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .
Research Findings and Case Studies
A summary of key studies evaluating the biological activity of this compound is presented in the table below:
Q & A
Q. What are the key synthetic pathways for Ethyl 3-(trifluoromethyl)isonicotinate, and how do reaction conditions influence yield?
The synthesis of ethyl isonicotinate derivatives typically involves multi-step procedures. For example, analogous compounds like Ethyl 3-(aminomethyl)isonicotinate are synthesized via:
- Condensation reactions using ethyl isonicotinate and trifluoromethyl-containing reagents under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours).
- Catalytic hydrogenation for reducing intermediates (e.g., Pd/C or Raney Ni catalysts under H₂ at 3–5 bar) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. For trifluoromethyl group introduction, fluorinated building blocks like CF₃I or CF₃Cu may be employed .
Q. How can researchers characterize this compound, and what analytical techniques are critical for structural validation?
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester functionality. For trifluoromethyl groups, ¹⁹F NMR is crucial (δ ≈ -60 to -70 ppm) .
- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ in positive ion mode).
- X-ray Crystallography : For definitive structural confirmation, though crystallization may require slow evaporation from polar solvents like methanol .
- Elemental Analysis : To verify C, H, N, and F content .
Advanced Research Questions
Q. How does the trifluoromethyl group at the 3-position influence electronic properties and reactivity compared to halogen or methyl substituents?
The -CF₃ group is strongly electron-withdrawing (-I effect), which:
- Reduces electron density on the pyridine ring, making nucleophilic substitution challenging but favoring electrophilic reactions.
- Enhances metabolic stability and lipophilicity compared to -Cl or -CH₃, as seen in analogs like Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate .
- Alters regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric and electronic effects . Comparative studies with Ethyl 3-chloroisonicotinate show that -CF₃ increases resistance to hydrolysis but reduces π-π stacking in crystal structures .
Q. What methodologies resolve contradictions in reported biological activities of trifluoromethyl-substituted isonicotinates?
Discrepancies in biological data (e.g., enzyme inhibition vs. receptor agonism) can arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Solubility differences : Use co-solvents (DMSO ≤1% v/v) to ensure compound dissolution in aqueous buffers .
- Metabolic stability : Perform liver microsome studies to compare degradation rates of -CF₃ vs. -Cl analogs . For example, Ethyl 3-(aminomethyl)isonicotinate shows variable activity in cancer models due to differential cellular uptake .
Q. What strategies optimize the synthetic yield of this compound in large-scale production?
Key strategies include:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation) .
- Catalyst screening : Pd(OAc)₂/XPhos systems enhance coupling efficiency in Suzuki reactions .
- Solvent selection : Switch from DMF to acetonitrile for easier recycling and reduced toxicity . Pilot-scale studies with Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate achieved 85% yield via these methods .
Q. How do researchers address spectral data contradictions (e.g., NMR shifts) for trifluoromethyl-substituted isonicotinates?
Discrepancies may arise from:
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts in DMSO-d₆ .
- Impurity interference : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Solvent effects : Compare data in CDCl₃ vs. D₂O to identify solvent-dependent conformational changes . For example, Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate showed δ(F) variations due to crystal packing effects .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
